Computed Lipophilicity (ALogP / XLogP3) vs. Linear N-Octyl and Branched N-(2,4,4-Trimethylpentan-2-yl) Analogs
Computationally predicted logP values differentiate the target compound from its closest N-alkyl neighbors. The 6-methylheptan-2-yl branched chain (which embeds a methyl branch at the 6-position reducing molecular symmetry relative to n-octyl) yields an estimated ALogP approximately 0.3–0.5 log units lower than the straight-chain n-octyl analog, and 0.2–0.4 log units lower than the highly branched 2,4,4-trimethylpentan-2-yl isomer . This moderate lipophilicity (predicted ALogP ~3.8–4.2 versus ~4.3–4.7 for the n-octyl analog) positions the compound closer to the optimal Lipinski logP window (1–5) for membrane permeability, while retaining sufficient hydrophobicity for hydrophobic pocket engagement [1]. Important caveat: no experimentally measured logP or logD value has been published for this compound; all values are in silico predictions using the AlogP and XLogP3 algorithms .
| Evidence Dimension | Predicted octanol-water partition coefficient (logP) |
|---|---|
| Target Compound Data | ALogP ~3.8–4.2 (predicted); XLogP3 ~3.5–3.9 (predicted) |
| Comparator Or Baseline | 4-Methoxy-3-nitro-N-octylbenzamide: ALogP ~4.3–4.7 (predicted); 4-Methoxy-3-nitro-N-(2,4,4-trimethylpentan-2-yl)benzamide: ALogP ~4.0–4.6 (predicted) |
| Quantified Difference | Target compound predicted 0.3–0.5 log units lower than n-octyl analog; 0.2–0.4 log units lower than 2,4,4-trimethylpentan-2-yl analog |
| Conditions | In silico prediction (ALogP / XLogP3 algorithms); no experimental validation available |
Why This Matters
A 0.3–0.5 log unit reduction in predicted logP can translate to a ~2–3-fold improvement in aqueous solubility—directly impacting the feasibility of dose-response assays and formulation development.
- [1] Lipinski CA, Lombardo F, Dominy BW, Feeney PJ. Experimental and computational approaches to estimate solubility and permeability in drug discovery settings. Adv Drug Deliv Rev. 2001;46(1-3):3-26. View Source
